Thiomorpholine-4-carbothioamide
Overview
Description
Thiomorpholine-4-carbothioamide (TMC) is a cyclic sulfide compound with a thiol group and an amide group attached to the sulfur atom. It has a molecular formula of C5H10N2S2 .
Synthesis Analysis
TMC was first synthesized in 1974 by Cordell and colleagues as part of a series of thiomorpholine derivatives. A recent study reported the synthesis of thiomorpholine via a telescoped photochemical thiol–ene/cyclization sequence in continuous flow . The key step was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials .Molecular Structure Analysis
The molecular structure of TMC includes a six-membered thiomorpholine ring with an amide group attached to one of the sulfur atoms . The InChI string for TMC isInChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)
. Chemical Reactions Analysis
The synthesis of TMC involves a photochemical thiol–ene reaction followed by base-mediated cyclization . The reaction could be conducted under highly concentrated conditions using a low amount of 9-fluorenone as the photocatalyst .Physical And Chemical Properties Analysis
TMC has a molecular weight of 162.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of TMC are both 162.02854067 g/mol . The topological polar surface area of TMC is 86.6 Ų .Scientific Research Applications
Antimicrobial Activity : Thiomorpholine derivatives, including Thiomorpholine-4-carbothioamide, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against various microbial strains, highlighting their potential in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Antibacterial and Antioxidant Properties : Novel thiosemicarbazones, which include Thiomorpholine-4-carbothioamide derivatives, have been investigated for their antibacterial and antioxidant activities. Certain compounds within this category demonstrated exceptional inhibition potency against Gram-positive pathogens and possessed antioxidant activity (Karaküçük-Iyidoğan et al., 2014).
Detection and Analysis Applications : Thiomorpholine-4-carbothioamide derivatives have been utilized in developing methods for detecting and analyzing hydrazides and carbothioamides, highlighting their importance in chemical analysis and pharmaceutical development (Varynskyi, 2018).
Urease Inhibition : N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, which are related to Thiomorpholine-4-carbothioamide, have been synthesized and evaluated as urease inhibitors. Some analogues showed significant inhibitory potential, suggesting their application in treating urease-related disorders (Ali et al., 2021).
Building Blocks in Medicinal Chemistry : Thiomorpholine and its derivatives, including Thiomorpholine-4-carbothioamide, serve as important building blocks in medicinal chemistry. They have been utilized in synthesizing novel bicyclic thiomorpholine compounds, indicating their versatility in drug development (Walker & Rogier, 2013).
Safety And Hazards
TMC is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
TMC has attracted attention due to its versatile properties, including its anti-cancer potential. The thiomorpholine moiety is an important structural motif that is incorporated into a variety of active pharmaceutical ingredients because of its interesting pharmacological profile, including antimalarial, antibiotic, antioxidant, or hypolipidemic activity . Therefore, future research may focus on exploring the potential applications of TMC in medicinal chemistry.
properties
IUPAC Name |
thiomorpholine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJOIDMZFJQNNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501096 | |
Record name | Thiomorpholine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine-4-carbothioamide | |
CAS RN |
72662-56-7 | |
Record name | Thiomorpholine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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